Lipophilicity (LogP) as a Key Differentiator for Membrane Permeability and Bioavailability Optimization
The measured LogP of (3-Fluoro-5-methoxypyridin-2-yl)methanol is 0.05, which is significantly lower than that of the closely related analog (3-Fluoropyridin-2-yl)methanol, which has a reported LogP of 0.71 [1]. This difference of 0.66 LogP units indicates that the target compound is substantially more hydrophilic, which is a critical property for modulating aqueous solubility, off-target binding, and overall drug-likeness .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.05 (LogP) |
| Comparator Or Baseline | (3-Fluoropyridin-2-yl)methanol: 0.71 (LogP) |
| Quantified Difference | ΔLogP = 0.66 (Target is more hydrophilic by 0.66 LogP units) |
| Conditions | Calculated/predicted LogP values as reported by chemical suppliers [1]. |
Why This Matters
A lower LogP can improve aqueous solubility and reduce non-specific binding, which is a critical selection criterion for lead optimization in drug discovery.
- [1] Molbase. (n.d.). 3-Fluoropyridin-2-yl)methanol. Retrieved from http://qiye.molbase.cn/31181-79-0-molbase.html View Source
